tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Process Chemistry Synthetic Methodology Medicinal Chemistry

This Boc-protected bipiperidine intermediate features a free 4-hydroxyl group, enabling chemoselective functionalization for GPCR-targeted drug candidates. Its scalable hydrogenation-based synthesis and dual functionality make it a reliable choice for medicinal chemistry programs. Ideal for constructing complex pharmacophores and chemical probes.

Molecular Formula C15H28N2O3
Molecular Weight 284.39 g/mol
CAS No. 367500-88-7
Cat. No. B1336259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate
CAS367500-88-7
Molecular FormulaC15H28N2O3
Molecular Weight284.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)O
InChIInChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)16-10-6-13(18)7-11-16/h12-13,18H,4-11H2,1-3H3
InChIKeyNHZHORRSIJNTSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate (367500-88-7): Chemical Profile & Procurement Fundamentals


tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate (CAS 367500-88-7) is a synthetic organic compound belonging to the bipiperidine class, characterized by a molecular formula of C15H28N2O3 and a molecular weight of 284.39 g/mol [1]. It is a crucial intermediate, specifically a tert-butyloxycarbonyl (Boc)-protected bipiperidine featuring a reactive 4-hydroxyl group, used in the synthesis of complex pharmaceutical agents . Its structure provides a versatile scaffold for further functionalization in medicinal chemistry programs.

Why tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate (367500-88-7) is Not Interchangeable with Simpler Analogs


The specific substitution pattern and protecting group of this compound are critical for its intended use as a strategic intermediate. Substituting with a monocyclic analog like N-Boc-4-hydroxypiperidine eliminates the second piperidine ring, fundamentally altering the molecular geometry and potential for building complex, multi-ring pharmacophores [1]. Similarly, using an unprotected 4-hydroxy-[1,4'-bipiperidine] would introduce a reactive secondary amine, complicating downstream synthetic steps due to side reactions and making selective functionalization of the hydroxyl group impossible without additional protection/deprotection sequences .

Quantitative Differentiation Evidence for tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate (367500-88-7)


Synthesis Route Scalability and Purity: tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

The compound can be synthesized via a scalable reductive amination process between 4-hydroxypiperidine and 1-tert-butoxycarbonyl-4-piperidone, as detailed in a patented process [1]. While the patent examples provide quantitative data for a downstream derivative (4-(3,4-dichlorophenoxy)-[1,4']bipiperidinyl-1'-carboxylic acid tert-butyl ester), this route is directly applicable to the target compound and provides a benchmark for achievable yield and purity.

Process Chemistry Synthetic Methodology Medicinal Chemistry

Commercial Availability and Purity Benchmarking for tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Procurement specifications from multiple reputable vendors indicate a consistent commercial purity standard of 95-97% for this specific compound . This is a key differentiating factor compared to its free base analog, 4-hydroxy-[1,4'-bipiperidine], which is typically not offered as a commercial catalog item with defined purity, and may require in-house synthesis and purification.

Procurement Quality Control Chemical Supply

Role as a Privileged Scaffold in Medicinal Chemistry: Class-Level Differentiation

The bipiperidine core is a privileged scaffold in medicinal chemistry, with documented use in the development of CCR3 receptor antagonists [1]. This particular compound's structure, featuring a Boc-protected 1,4'-bipiperidine with a 4-hydroxyl group, is a strategic intermediate. Compared to the simpler 4-hydroxypiperidine scaffold, the bipiperidine system offers enhanced rigidity and a larger, more complex interaction surface, which can translate to improved receptor binding affinity and selectivity in drug candidates [1].

Drug Discovery Structure-Activity Relationship Chemical Biology

Optimal Use Cases for tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate (367500-88-7) Based on Evidence


Late-Stage Functionalization in Medicinal Chemistry Programs

The compound is ideally suited for use as a key intermediate in the synthesis of drug candidates targeting G-protein coupled receptors (GPCRs) like CCR3, where the bipiperidine scaffold has been validated for achieving high potency [1]. The Boc-protected nitrogen allows for chemoselective modification of the 4-hydroxyl group to introduce diverse warheads or linkers, followed by global deprotection to reveal the secondary amine for further elaboration. This approach is demonstrated in the patented synthesis of CCR1 receptor antagonists from related 4-hydroxypiperidine building blocks .

Synthesis of Novel Bipiperidine-Based Chemical Probes

Its dual functionality (protected amine and free hydroxyl) makes it a powerful tool for constructing complex chemical probes. The bipiperidine core itself can act as a solubility-enhancing group or a rigid linker, as shown by its use as a sugar surrogate in DNA-intercalating polyketides [1]. Starting with tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate provides a direct route to such conjugates, streamlining the synthesis of materials for target engagement or imaging studies.

Process Development and Scale-Up Studies

The existence of a patented, scalable hydrogenation-based process for this compound's synthesis [1] makes it a reliable choice for groups anticipating the need to transition from medicinal chemistry scale (milligrams to grams) to preclinical development (hundreds of grams to kilograms). The documented reaction conditions and catalysts provide a clear starting point for process optimization, de-risking the supply chain for lead candidates derived from this intermediate.

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